molecular formula C14H15NO3 B1338469 tert-Butyl 5-formyl-1H-indole-1-carboxylate CAS No. 279256-09-6

tert-Butyl 5-formyl-1H-indole-1-carboxylate

Cat. No.: B1338469
CAS No.: 279256-09-6
M. Wt: 245.27 g/mol
InChI Key: KDMYWOVAHWERQN-UHFFFAOYSA-N
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Preparation Methods

One common method includes the use of n-Butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

tert-Butyl 5-formyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-formyl-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-formyl-1H-indole-1-carboxylate involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl 5-formyl-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

  • **tert-Butyl 4-formyl-5-m

Biological Activity

Tert-Butyl 5-formyl-1H-indole-1-carboxylate (CAS No. 279256-09-6) is an indole derivative known for its diverse biological activities. This compound features a tert-butyl group, a formyl group, and a carboxylate moiety attached to an indole ring, contributing to its unique chemical properties and potential applications in pharmaceuticals and organic synthesis. This article explores the biological activity of this compound, reviewing its mechanisms of action, biochemical pathways, and relevant research findings.

The mechanism of action for this compound involves interactions with various biological targets. Indole derivatives generally exhibit a broad spectrum of activities due to their ability to modulate multiple biochemical pathways:

  • Antiviral Activity : Some studies suggest that indole derivatives can inhibit viral replication through interference with viral enzymes.
  • Anticancer Properties : Research indicates that compounds like this compound may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Anti-inflammatory Effects : This compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : It has shown potential against various pathogens, suggesting its role as an antimicrobial agent.

Biochemical Pathways

Indole derivatives are known to affect several biochemical pathways, including:

Pathway Effect
ApoptosisInduction of cell death in cancer cells
Antioxidant DefenseScavenging free radicals
Immune ResponseModulation of cytokine production
Enzyme InhibitionInteraction with enzymes related to viral replication

Research Findings

Recent studies have highlighted the biological activities of this compound:

  • Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, leading to cell cycle arrest and apoptosis. The mechanism was linked to the modulation of the p53 pathway, a critical regulator of the cell cycle and apoptosis.
  • Antimicrobial Properties : Another investigation found that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound inhibited bacterial growth by disrupting membrane integrity .
  • Anti-inflammatory Effects : Research indicated that this compound could reduce the production of inflammatory mediators in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

Case Studies

Several case studies have been conducted to explore the biological activity of indole derivatives similar to this compound:

  • Study on Antimalarial Activity : A related indole derivative was evaluated for its antimalarial properties against Plasmodium falciparum. The results showed moderate potency, prompting further exploration into structural modifications to enhance efficacy .
  • Evaluation of Anticonvulsant Activity : Structural analogs were tested for anticonvulsant effects in animal models. The findings suggested potential therapeutic applications in epilepsy treatment, although further studies are necessary to confirm these results .

Q & A

Q. Basic: What synthetic methodologies are commonly employed to introduce the formyl group at the 5-position of tert-butyl indole-carboxylate derivatives?

Answer: The formylation of indole derivatives can be achieved via Vilsmeier-Haack or direct formylation using acetic acid/sodium acetate under reflux. For example, a mixture of 3-formyl-1H-indole-2-carboxylic acid and 2-thioxothiazolidin-4-one in acetic acid with sodium acetate (1:1 molar ratio) is refluxed for 2.5–3 hours to yield formylated products . Tert-butyl protection of the indole nitrogen is typically performed using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine and catalytic DMAP in dichloromethane, followed by purification via column chromatography .

Q. Basic: What analytical techniques are essential for confirming the structure and purity of tert-Butyl 5-formyl-1H-indole-1-carboxylate?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying the formyl group (δ ~9.5–10 ppm for aldehydes) and tert-butyl moiety (δ ~1.6 ppm for C(CH3_3)3_3) .
  • TLC and HPLC : Monitor reaction progress and purity using Et2_2O/hexanes (2:1) or similar solvent systems .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ via ESI-MS) .

Q. Basic: What safety protocols should be prioritized when handling this compound?

Answer:

  • Use PPE (gloves, goggles) and work in a fume hood due to limited toxicity data .
  • Store in a tightly sealed container at 2–8°C, away from ignition sources, as tert-butyl derivatives are sensitive to heat and moisture .
  • Avoid inhalation; employ explosion-proof equipment if scaling up reactions .

Q. Advanced: How can SHELX software be utilized to refine the crystal structure of this compound?

Answer:

  • Data Collection : Use high-resolution X-ray diffraction data.
  • Structure Solution : Apply SHELXD for phase determination via direct methods .
  • Refinement : Optimize parameters (coordinates, displacement, hydrogen bonding) with SHELXL. For anisotropic refinement, employ the TWIN and BASF commands for twinned crystals .
  • Validation : Analyze R-factors (<5%) and Hirshfeld surfaces to confirm hydrogen-bonding networks .

Q. Advanced: How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved for this compound?

Answer:

  • Low-Temperature NMR : Suppress dynamic effects (e.g., rotational barriers) by acquiring spectra at –40°C to –80°C .
  • DFT Calculations : Compare experimental 1^1H/13^{13}C shifts with computed values (using Gaussian or ORCA) to identify conformational equilibria .
  • 2D Experiments : Use NOESY or HSQC to clarify through-space interactions and assign ambiguous peaks .

Q. Advanced: What strategies optimize the regioselective formylation of tert-butyl-protected indoles?

Answer:

  • Electrophilic Directing Groups : Introduce electron-withdrawing groups (e.g., esters) at the 3-position to direct formylation to the 5-position via resonance effects .
  • Solvent Control : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during Vilsmeier-Haack reactions.
  • Catalysis : Employ Lewis acids like ZnCl2_2 to enhance electrophilicity of formylating agents .

Q. Advanced: How can hydrogen-bonding patterns in the crystal lattice of this compound be analyzed?

Answer:

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D, C, or R motifs) via programs like Mercury .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond lengths/angles and validate intermolecular interactions .
  • Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., C–H···O) using CrystalExplorer .

Q. Advanced: How do steric effects of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Steric Hindrance : The bulky tert-butyl group at N1 reduces accessibility for electrophilic attacks but stabilizes intermediates via hyperconjugation.
  • Protection Strategy : Boc groups prevent undesired side reactions (e.g., N-alkylation) during Suzuki-Miyaura couplings targeting the 5-formyl position .

Q. Advanced: What computational methods predict the electronic effects of the formyl group on the indole ring?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron-withdrawing effects on HOMO-LUMO gaps .
  • NBO Analysis : Quantify charge distribution changes induced by the formyl group using Gaussian .
  • Solvent Modeling : Include explicit solvent molecules (e.g., THF) in simulations to account for solvation effects .

Q. Advanced: How can crystallization conditions be tailored to obtain phase-pure samples for X-ray studies?

Answer:

  • Solvent Screening : Test mixed solvents (e.g., EtOAc/hexanes) to induce slow nucleation.
  • Temperature Gradients : Use a thermal cycler to vary temperatures (4°C to 40°C) during crystal growth .
  • Seeding : Introduce microcrystals of analogous compounds to guide lattice formation .

Properties

IUPAC Name

tert-butyl 5-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMYWOVAHWERQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457663
Record name tert-Butyl 5-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279256-09-6
Record name tert-Butyl 5-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-formyl-1H-indole-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-Formylindole (1.45 g, 10.0 mmol) and 4-dimethylaminopyridine (1.47 g, 12.0 mmol) were dissolved in acetonitrile (20 mL) with stirring at ambient temperature. Once dissolution was complete, the reaction mixture was cooled to −10° C. with stirring. Di-t-butylcarbonate (2.18 g, 10.0 mmol) was added in one portion. Stirring was continued for 2 h. The reaction mixture was diluted with EtOAc (50 mL) and the organic solution was washed successively with water (20 mL), a 1N HCl solution (10 mL), a saturated NaHCO3 solution (20 mL) and brine (20 mL). The organic solution was dried over MgSO4 and filtered. Solvent was removed in vacuo from the filtrate to provide a pale yellow oil (2.45 g, 100% yield): 1H NMR (CDCl3, 300 MHz): 10.1 (s, 1H), 8.31 (d, 1H, J=8), 8.12 (s, 1H), 7.87 (dd, 1H, J=8, 1), 7.70 (d, 1H, J=4), 6.71 (d, 1H, J=4), 1.71 (s, 9H).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of N-tert-butoxycarbonylindol-5-yl methanol (2.56 g, 10.35 mmol) in dry methylene chloride (60 mL) was added manganese oxide (9 g, 103.5 mmol). The reaction mixture was stirred for 3 h at room temperature and then heated at reflux. After 3 h, the heterogeneous slurry was filtered through Celite and concentrated to afford N-tert-butoxycarbonyl-5-formylindole (2.5 g).
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One

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